molecular formula C15H11N5O2S2 B2630432 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide CAS No. 2097901-18-1

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

Cat. No.: B2630432
CAS No.: 2097901-18-1
M. Wt: 357.41
InChI Key: QFBWWZIWCICDNK-UHFFFAOYSA-N
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Description

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound featuring a benzamide core linked to thiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Triazole derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally similar due to the triazole ring.

Uniqueness

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the combination of thiazole and triazole rings linked to a benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide represents a novel class of organic compounds that has garnered attention for its potential biological activities. This compound features a complex structure comprising thiazole and triazole rings linked to a benzamide core, which is believed to contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

C15H13N5O2S2\text{C}_{15}\text{H}_{13}\text{N}_5\text{O}_2\text{S}_2

This compound is characterized by its unique combination of thiazole and triazole moieties, which are known for their significant biological activities.

The biochemical properties of this compound suggest that it interacts with various enzymes and proteins, influencing cell signaling pathways and gene expression. Its ability to modulate cellular functions may underlie its therapeutic potential.

Anticancer Activity

Research indicates that compounds related to thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against several human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The synthesized compounds were shown to possess greater anticancer efficacy compared to their respective amides.

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)
ARenal Cancer15
BLeukemia12
CColon Cancer18
DBreast Cancer10
EMelanoma14

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated effectiveness against ESKAPE pathogens—bacteria known for their resistance to antibiotics. The presence of the thiazole and triazole rings is believed to enhance this antimicrobial action .

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Enterococcus faecium32
Staphylococcus aureus16
Klebsiella pneumoniae64
Acinetobacter baumannii32

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Study on Anticancer Properties

In a notable study published in PubMed, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties. The findings indicated that certain modifications in the chemical structure significantly enhanced their efficacy against specific cancer types .

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial properties of thiazolo derivatives revealed their effectiveness against resistant bacterial strains. The study highlighted the need for further exploration into the structural modifications that could improve their antimicrobial potency .

Properties

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c21-13(17-7-11-8-24-14-18-9-19-20(11)14)10-1-3-12(4-2-10)22-15-16-5-6-23-15/h1-6,8-9H,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBWWZIWCICDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CSC3=NC=NN23)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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